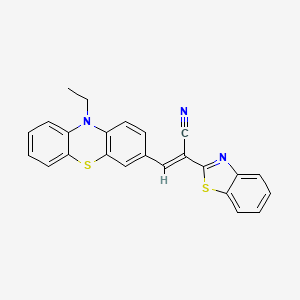
Ptz-LD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptz-LD is a phenothiazine-based fluorescent probe specifically designed for the detection of lipid droplets. It exhibits high specificity and significant emissivity in lipid droplets, making it a valuable tool in various scientific research applications, particularly in the study of diabetic cataracts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ptz-LD is synthesized through a series of chemical reactions involving phenothiazine derivatives. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired fluorescent properties .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The production process is optimized for high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Ptz-LD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its emissivity.
Common Reagents and Conditions:
Oxidizing Agents: Silver hexafluoroantimonate (AgSbF6) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired modification.
Substitution Reactions: Halogenation and subsequent coupling reactions are typical for introducing new functional groups.
Major Products: The major products formed from these reactions include modified phenothiazine derivatives with altered fluorescent properties, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Ptz-LD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting lipid droplets in various chemical studies.
Biology: Employed in cellular imaging to study lipid metabolism and related biological processes.
Medicine: Utilized in research on diabetic cataracts and other lipid-related diseases.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and industrial purposes .
Wirkmechanismus
Ptz-LD exerts its effects through its high specificity for lipid droplets. The compound’s phenothiazine core interacts with lipid molecules, leading to significant fluorescence emission. This interaction allows for the precise detection and imaging of lipid droplets in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine Derivatives: Other phenothiazine-based compounds with similar fluorescent properties.
PEGylated Phenothiazine Derivatives: Modified phenothiazine compounds with polyethylene glycol chains for enhanced biocompatibility.
Thermally Activated Delayed Fluorescent Phenothiazine Compounds: Phenothiazine derivatives with unique luminescent properties.
Uniqueness of Ptz-LD: this compound stands out due to its high specificity and significant emissivity in lipid droplets, making it particularly valuable for research in lipid metabolism and related diseases. Its unique properties allow for precise imaging and detection, which is not as effectively achieved by other similar compounds .
Eigenschaften
Molekularformel |
C24H17N3S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+ |
InChI-Schlüssel |
HGYGQWZWBIWCBG-GHRIWEEISA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















